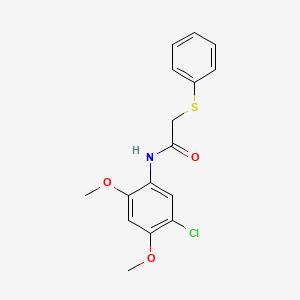![molecular formula C12H16ClNOS B5725351 2-[(2-chlorobenzyl)thio]-N-isopropylacetamide](/img/structure/B5725351.png)
2-[(2-chlorobenzyl)thio]-N-isopropylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(2-chlorobenzyl)thio]-N-isopropylacetamide, also known as clofoctol, is a synthetic compound that belongs to the class of thioamide antibiotics. It was first synthesized in the 1970s and has been used in the treatment of various bacterial infections. The aim of
Wirkmechanismus
The exact mechanism of action of 2-[(2-chlorobenzyl)thio]-N-isopropylacetamide is not fully understood, but it is believed to inhibit bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs). PBPs are enzymes that are involved in the final stages of bacterial cell wall synthesis. By inhibiting PBPs, this compound prevents the formation of a functional cell wall, leading to bacterial cell death.
Biochemical and Physiological Effects
Clofoctol has been shown to have low toxicity and is generally well-tolerated in humans. It is rapidly absorbed after oral administration and reaches peak plasma concentrations within 1-2 hours. Clofoctol is primarily eliminated by the kidneys and has a half-life of approximately 3-4 hours. In animal studies, this compound has been shown to have anti-inflammatory properties and may also have immunomodulatory effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 2-[(2-chlorobenzyl)thio]-N-isopropylacetamide is its broad-spectrum antibacterial activity, which makes it useful for the treatment of a wide range of bacterial infections. It is also relatively inexpensive and has low toxicity. However, one of the limitations of this compound is its limited availability, as it is not widely used in clinical practice. Additionally, the exact mechanism of action of this compound is not fully understood, which may limit its potential use in the future.
Zukünftige Richtungen
There are several potential future directions for research on 2-[(2-chlorobenzyl)thio]-N-isopropylacetamide. One area of interest is the development of new formulations or delivery methods that could improve its efficacy or reduce its toxicity. Another area of research is the investigation of this compound's potential use in combination with other antibiotics to enhance its antibacterial activity. Additionally, further studies are needed to fully understand the mechanism of action of this compound and to identify potential new targets for antibacterial therapy. Finally, there is a need for clinical trials to evaluate the safety and efficacy of this compound in the treatment of various bacterial infections.
Conclusion
Clofoctol is a synthetic compound that has been used in the treatment of various bacterial infections. Its broad-spectrum antibacterial activity and low toxicity make it a promising candidate for further research. While the exact mechanism of action of this compound is not fully understood, it is believed to inhibit bacterial cell wall synthesis by binding to PBPs. Further research is needed to fully understand the mechanism of action of this compound and to identify potential new targets for antibacterial therapy.
Synthesemethoden
Clofoctol is synthesized by reacting 2-chlorobenzyl chloride with sodium sulfide to form 2-chlorobenzyl sulfide. The resulting compound is then reacted with N-isopropylacetamide in the presence of a base such as sodium hydroxide to produce 2-[(2-chlorobenzyl)thio]-N-isopropylacetamide. The synthesis method of this compound is well-established and has been reported in several scientific publications.
Wissenschaftliche Forschungsanwendungen
Clofoctol has been extensively studied for its antibacterial properties and has been shown to be effective against a wide range of gram-positive and gram-negative bacteria. It has been used in the treatment of respiratory tract infections, urinary tract infections, skin and soft tissue infections, and other bacterial infections. Clofoctol has also been investigated for its potential use in the treatment of tuberculosis and other mycobacterial infections.
Eigenschaften
IUPAC Name |
2-[(2-chlorophenyl)methylsulfanyl]-N-propan-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNOS/c1-9(2)14-12(15)8-16-7-10-5-3-4-6-11(10)13/h3-6,9H,7-8H2,1-2H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDCNCZXXIBSMEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)CSCC1=CC=CC=C1Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-({[(1-benzofuran-2-ylcarbonyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5725268.png)
![2-[(3,5-dimethylbenzyl)thio]-N-(3,5-dimethylphenyl)acetamide](/img/structure/B5725278.png)
![1-[(2,5-dichlorophenyl)sulfonyl]-4-propionylpiperazine](/img/structure/B5725286.png)




![6-chloro-N-[2-(4-chlorophenyl)ethyl]nicotinamide](/img/structure/B5725309.png)
![methyl {4-[(4-morpholinylcarbonothioyl)amino]phenyl}acetate](/img/structure/B5725318.png)


![N-1,3-benzodioxol-5-yl-N-[2-(4-morpholinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B5725341.png)
![2-ethyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-4-thiol](/img/structure/B5725343.png)
